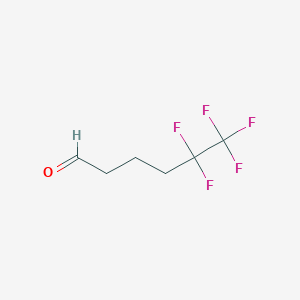

5,5,6,6,6-Pentafluorohexanal

Description

5,5,6,6,6-Pentafluorohexanal is a fluorinated aldehyde with the molecular formula C₆H₅F₅O, featuring a perfluoroalkyl chain (five fluorine atoms on carbons 5 and 6) and an aldehyde functional group (-CHO) at the terminal position. These derivatives share the same fluorinated backbone but differ in functional groups, leading to distinct chemical and physical properties. Fluorinated aldehydes like this are of interest in organic synthesis, materials science, and pharmaceutical intermediates due to their unique reactivity and stability imparted by fluorine substitution .

Properties

IUPAC Name |

5,5,6,6,6-pentafluorohexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKCSZUYCDXPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohexanal typically involves the fluorination of hexanal derivatives. One common method is the direct fluorination of hexanal using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 5,5,6,6,6-Pentafluorohexanal may involve the use of specialized fluorinating agents such as cobalt trifluoride or silver fluoride. These agents facilitate the selective introduction of fluorine atoms into the hexanal structure. The process is typically conducted in a continuous flow reactor to ensure precise control over reaction conditions and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Major Products Formed

Oxidation: 5,5,6,6,6-Pentafluorohexanoic acid.

Reduction: 5,5,6,6,6-Pentafluorohexanol.

Substitution: Various substituted hexanal derivatives depending on the reagent used.

Scientific Research Applications

5,5,6,6,6-Pentafluorohexanal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of PFAS toxicity and bioaccumulation.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluorohexanal involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For example, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in cellular processes and potential toxic effects.

Comparison with Similar Compounds

Key Observations :

- The aldehyde group imparts higher electrophilicity compared to the carboxylic acid, nitrile, or alcohol derivatives, making it reactive toward nucleophiles (e.g., in condensation reactions).

- The carboxylic acid exhibits strong intermolecular hydrogen bonding, leading to higher boiling points and lower volatility .

Physicochemical Properties

Volatility and Thermal Stability

- Aldehyde : Expected to have moderate volatility due to the polar -CHO group, though less than the nitrile or alcohol derivatives. Fluorinated aldehydes typically decompose at elevated temperatures, forming perfluorocarboxylic acids .

- Carboxylic Acid : Low volatility (TG data in shows fluorinated Pdβ-diketonates with similar chains exhibit stability up to 150–200°C) .

- Alcohol: Higher volatility than the acid but lower than the nitrile. Priced at $116.00/g (Santa Cruz Biotechnology), indicating specialized use .

- Nitrile : High volatility and thermal stability, commonly used in vapor-phase reactions .

Solubility

- Aldehyde : Likely soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water.

- Carboxylic Acid : Soluble in polar aprotic solvents (e.g., DMSO) due to -COOH group .

- Alcohol: Miscible with polar solvents (e.g., ethanol, methanol) .

- Nitrile : Soluble in acetone and acetonitrile .

Environmental and Toxicological Considerations

- Perfluoroalkyl Carboxylic Acids (e.g., PFHxA) : Persistent in the environment, bioaccumulative, and linked to hepatotoxicity .

- Aldehyde Derivatives : Likely less persistent than PFAS (per- and polyfluoroalkyl substances) due to aldehyde oxidation but may degrade into stable perfluorocarboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.